K201 free base
Overview
Description
K201 free base, also known as JTV-519 free base, is a small molecule belonging to the class of organic compounds known as 4-benzylpiperidines. It is a calcium-dependent blocker of sarcoplasmic reticulum calcium-stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors in striated muscle. This compound has shown significant cardioprotective and antiarrhythmic properties .
Mechanism of Action
Target of Action
K201, also known as JTV-519, primarily targets the Annexin A5 in humans . Annexin A5 is a cellular protein that plays a crucial role in the regulation of cellular processes, including inflammation, proliferation, and apoptosis.
Mode of Action
K201 is a non-specific blocker of sodium, potassium, and calcium channels . It interacts with these channels, altering their function and leading to changes in the cellular environment. K201 is also a partial agonist of ryanodine receptors in striated muscle , which are involved in the regulation of calcium ion concentration within muscle cells.
Biochemical Pathways
K201 acts as a Ca2±dependent blocker of sarcoplasmic reticulum Ca2±stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors in striated muscle . SERCA is an enzyme that transports Ca2+ ions into the sarcoplasmic reticulum, while ryanodine receptors are responsible for the release of Ca2+ ions from the sarcoplasmic reticulum. By modulating these two components, K201 influences the calcium ion concentration within the cell, affecting various biochemical pathways.
Result of Action
K201 has been shown to reduce spontaneous diastolic contractile events induced by elevated Ca2+ loading . It also significantly reduces the amplitude of stimulated free Ca2+ transient . These effects can limit the propensity for contractile dysfunction observed in vivo .
Action Environment
The action of K201 can be influenced by various environmental factors. For instance, during β-adrenergic stimulation and elevated extracellular calcium concentration, K201 has been shown to reduce diastolic contractions . This suggests that the efficacy and stability of K201 can be affected by the physiological state of the body and the external environment.
Biochemical Analysis
Biochemical Properties
K201 free base plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the sarcoplasmic reticulum calcium-stimulated ATPase (SERCA), where it acts as a blocker. This interaction inhibits the inward movement of calcium ions into large unilamellar vesicles caused by annexin V in a dose-dependent manner . Additionally, this compound partially agonizes ryanodine receptors, which are critical for calcium release in muscle cells . These interactions highlight the compound’s significant role in calcium homeostasis and muscle function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it improves cardiac function by increasing fractional shortening and ejection fraction, particularly in conditions like polymicrobial sepsis . The compound influences cell signaling pathways by modulating calcium dynamics, which are essential for muscle contraction and relaxation. Furthermore, this compound impacts gene expression and cellular metabolism by altering calcium-dependent signaling pathways, thereby affecting overall cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. By blocking SERCA, it prevents the reuptake of calcium ions into the sarcoplasmic reticulum, leading to increased cytosolic calcium levels . This action enhances muscle contraction and provides cardioprotective effects. Additionally, as a partial agonist of ryanodine receptors, this compound facilitates calcium release from the sarcoplasmic reticulum, further contributing to its effects on muscle cells . These molecular interactions underscore the compound’s role in modulating calcium homeostasis and muscle function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its efficacy in improving cardiac function when administered intraperitoneally before surgery in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 0.5 mg/kg/h administered intraperitoneally, the compound significantly improves cardiac function in mice with polymicrobial sepsis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are crucial for understanding the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to calcium homeostasis. The compound interacts with enzymes and cofactors that regulate calcium dynamics, influencing metabolic flux and metabolite levels. By modulating SERCA and ryanodine receptors, this compound affects the overall metabolic state of muscle cells, contributing to its cardioprotective and antiarrhythmic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that this compound reaches its target sites, such as the sarcoplasmic reticulum and ryanodine receptors, to exert its effects on calcium homeostasis and muscle function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the sarcoplasmic reticulum and other calcium-regulating organelles through targeting signals and post-translational modifications. This localization enables this compound to effectively modulate calcium dynamics and influence muscle contraction and relaxation . Understanding the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of K201 free base involves several steps, including the formation of the benzylpiperidine core and subsequent functionalization. The synthetic routes and reaction conditions are typically optimized to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
K201 free base undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
K201 free base has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of benzylpiperidines. In biology and medicine, it is investigated for its cardioprotective and antiarrhythmic effects. It has shown potential in treating conditions such as atrial fibrillation, ventricular fibrillation, heart failure, and ischemic heart disease. Additionally, it is used in studies related to calcium signaling and muscle contraction .
Comparison with Similar Compounds
K201 free base is unique compared to other similar compounds due to its multiple-channel blocking properties and its ability to stabilize ryanodine receptors. Similar compounds include other benzylpiperidines and calcium channel blockers like verapamil and diltiazem. this compound has shown superior cardioprotective effects and a broader range of applications in scientific research .
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWGETCFOVJEPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163201 | |
Record name | K201 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145903-06-6 | |
Record name | 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145903-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | K201 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145903066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K201 free base | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02929 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | K201 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-benzl-1-piperidinyl)-1-(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-1-propanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JTV-519 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBY0ENK2GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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